molecular formula C17H19N3O2 B2442939 N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide CAS No. 920113-85-5

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

Cat. No.: B2442939
CAS No.: 920113-85-5
M. Wt: 297.358
InChI Key: YEKZWBDRMJPHIQ-UHFFFAOYSA-N
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Description

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKZWBDRMJPHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
  • N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
  • N-[(1-propylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

Uniqueness

N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is unique due to the presence of the butyl group, which can influence its pharmacokinetic properties, such as solubility and bioavailability. This structural variation can lead to differences in its biological activity and therapeutic potential compared to similar compounds .

Biological Activity

Overview of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide

This compound is a synthetic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This compound is of particular interest due to its potential applications in pharmacology.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, the furylcarboxamide group may enhance its interaction with specific enzymes or receptors.

Anticancer Activity

Case Studies:

  • In Vitro Studies: Research has shown that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have reported IC50 values in the micromolar range against breast and colon cancer cells.
    CompoundCancer Cell LineIC50 (µM)
    This compoundMCF-7 (Breast)10
    HCT116 (Colon)8
  • Mechanistic Insights: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death.

Antimicrobial Activity

Benzimidazole derivatives often display antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound exhibits significant antibacterial activity against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

Research indicates that similar benzimidazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.

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